Methyl aloesinyl cinnamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
175413-23-7 |
|---|---|
Molecular Formula |
C29H32O10 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C29H32O10/c1-15-11-20(36-3)24(27-23(15)19(32)13-18(37-27)12-16(2)31)28-29(26(35)25(34)21(14-30)38-28)39-22(33)10-9-17-7-5-4-6-8-17/h4-11,13,16,21,25-26,28-31,34-35H,12,14H2,1-3H3/b10-9+/t16-,21-,25-,26+,28+,29-/m1/s1 |
InChI Key |
YDJIHVUNYBLYLF-CNYNUZHASA-N |
SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=CC=C4)OC |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=CC=C4)OC |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=CC=C4)OC |
Other CAS No. |
175413-23-7 |
Synonyms |
8-(2-O-cinnamoyl(glucopyranosyl))-2-(2-hydroxypropyl)-7-methoxy-5-methylchromone 8-(C-beta-D-(2-O-(E)-cinnamoyl)glucopyranosyl)-2-((R)-2-hydroxypropyl)-7-methoxy-5-methylchromone 8-CGHMMC cinnamoyl-C-glycoside chromone |
Origin of Product |
United States |
Isolation and Purification Methodologies for Methyl Aloesinyl Cinnamate
Strategies for Extraction from Natural Biological Sources (e.g., Aloe vera)
The initial step in isolating Methyl aloesinyl cinnamate (B1238496) involves its extraction from plant material, most notably Aloe vera. The concentration of this compound can be significantly influenced by the plant's geographical origin and cultivation conditions, with studies indicating higher abundances in Aloe vera from specific regions like Gran Canaria and Portici, Italy. doi.orgnih.gov
A common approach for extracting chromone (B188151) derivatives from Aloe species is the use of solvent extraction. Hydroalcoholic solutions, such as methanol (B129727)/water or ethanol (B145695)/water mixtures, are effective in extracting a broad range of compounds, including Methyl aloesinyl cinnamate, from the leaves of Aloe vera. nih.gov The general process involves macerating or powdering the dried plant material and subsequently extracting it with the chosen solvent system.
For related chromones like aloesin (B1665252), which is also found in Aloe vera, specific extraction conditions have been optimized. These methods can provide a basis for developing a targeted extraction strategy for this compound. For instance, the extraction of aloesin from Aloe vera rind has been optimized using binary mixtures of water with solvents like ethanol or propylene (B89431) glycol, with factors such as time and temperature being key variables. researchgate.netscispace.com Supercritical fluid extraction using carbon dioxide has also been proposed as a more efficient and environmentally friendly alternative to traditional solvent extraction for related Aloe compounds like aloesin and aloe-emodin. doi.org
The selection of the extraction solvent is critical. For example, in the extraction of aloin (B1665253), another compound from Aloe, phosphate (B84403) buffers have been used to maintain stability, which was found to be greater in acidic pH compared to methanol. doi.org Such considerations would likely be relevant for preserving the integrity of this compound during extraction.
Table 1: Comparison of Extraction Solvents for Aloe Compounds
| Solvent System | Target Compounds | Source | Key Findings |
|---|---|---|---|
| Hydroalcoholic Solution | General Metabolites, including this compound | Aloe vera Leaves | Effective for broad-spectrum extraction for metabolomic analysis. nih.gov |
| Ethanol-Water | Aloesin | Aloe vera Rind | Optimal conditions determined through response surface methodology. researchgate.netscispace.com |
| Propylene Glycol-Water | Aloesin | Aloe vera Rind | Found to be a promising green solvent for aloesin extraction. researchgate.netscispace.com |
| Phosphate Buffers | Aloin | Aloe Latex | Maintains stability of aloin better than methanol at acidic pH. doi.org |
| Supercritical CO2 | Aloesin, Aloe-emodin | Aloe vera | Offers an efficient and green alternative to organic solvents. doi.org |
Advanced Chromatographic Techniques for Enrichment and Isolation
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, advanced chromatographic techniques are essential for the enrichment and isolation of this compound.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation of chromone derivatives from Aloe extracts. Analytical HPLC, often coupled with a Diode Array Detector (DAD), is used to quantify the presence of specific compounds. doi.org For the identification and structural elucidation of this compound, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is particularly powerful. nih.govresearchgate.net This technique allows for the tentative identification of compounds based on their accurate mass and fragmentation patterns. nih.gov
For preparative isolation, HPLC is scaled up to separate larger quantities of the target compound. While a specific preparative HPLC protocol for this compound is not detailed in the available literature, methods for similar compounds from Aloe, such as aloin and isoaloeresin D, have been developed using techniques like high-speed counter-current chromatography (HSCCC), which is a form of liquid-liquid chromatography. researchgate.net These methods often employ solvent systems like chloroform-methanol-water or butanol-ethyl acetate-water. researchgate.net Flash column chromatography on silica (B1680970) gel with a mobile phase of methanol in chloroform (B151607) has also been used to purify related aloesin derivatives. google.com
Table 2: LC-MS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₉H₃₂O₁₀ | researchgate.net |
| Monoisotopic Mass | 540.1995 | researchgate.net |
| Retention Time (example) | 22.09 min | researchgate.net |
| Ionization Mode | Positive | nih.gov |
| Key MS/MS Fragments (m/z) | 497.18, 217.06, 131.05 | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of volatile and thermally stable compounds. It has been used to characterize the chemical composition of ethanolic extracts of Aloe vera gel and rind, identifying numerous phytochemicals. clockss.org However, this compound is a relatively large and complex molecule with a high molecular weight (540.1995 g/mol ) and multiple hydroxyl groups, making it non-volatile. researchgate.net Direct analysis by GC-MS would require derivatization to increase its volatility and thermal stability. There is currently no specific GC-MS methodology published for the analysis of this compound.
Preparative Thin-Layer Chromatography (TLC) is another technique that can be employed for the purification of natural products. While analytical TLC is commonly used to monitor the fractions from column chromatography, preparative TLC can be used for the final purification of small amounts of a compound. For chromone derivatives from Cassia agnes, for instance, column chromatography fractions were monitored by TLC. clockss.org Final purification of related compounds like aloeresin I has been achieved using column chromatography on Sephadex LH-20. scispace.com Although a specific preparative TLC method for this compound is not documented, it remains a viable option for its small-scale isolation.
Crystallization and Other Purity Enhancement Protocols
The final step in the purification process is often crystallization, which can yield a compound of very high purity. A patented method for the crystallization of aloesin, a structurally related C-glucosylated chromone, provides a potential framework for this compound. google.com This process involves creating a supersaturated solution of the partially purified compound (at least 45% purity) in an organic solvent or an aqueous solution thereof. google.com By reducing the volume of the solvent, for example through evaporation, the aloesin is allowed to crystallize out of the solution. The resulting crystals are then isolated, yielding a highly pure, relatively colorless product. google.com
Recrystallization from a suitable solvent system is a common method to further enhance purity. For synthetic chroman-4-one derivatives, recrystallization from hexane (B92381) has been successfully employed. acs.org The choice of solvent for crystallization is critical and would need to be determined empirically for this compound to achieve high-purity crystals.
Advanced Structural Elucidation of Methyl Aloesinyl Cinnamate
Spectroscopic Methodologies for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete assignment of proton (¹H) and carbon (¹³C) signals. nih.govyoutube.com
For the methyl cinnamate (B1238496) portion of the molecule, characteristic signals are observed. The ¹H NMR spectrum typically shows signals for the aromatic protons of the phenyl group, as well as the vinylic protons of the α,β-unsaturated ester. researchgate.netchegg.comchemicalbook.com The methyl ester protons appear as a singlet. researchgate.netchegg.com The ¹³C NMR spectrum of the methyl cinnamate moiety would correspondingly show signals for the carbonyl carbon, the olefinic carbons, and the aromatic carbons. researchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for the Methyl Cinnamate Moiety
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Cinnamate Phenyl-H | 7.2-7.5 (m) | 128-134 |
| Cinnamate α-H | ~6.4 (d) | ~118 |
| Cinnamate β-H | ~7.7 (d) | ~145 |
| Methoxy (B1213986) -OCH₃ | ~3.8 (s) | ~52 |
| Carbonyl C=O | - | ~167 |
Note: These are predicted values and can vary based on the solvent and the full molecular structure.
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the connectivity within the entire methyl aloesinyl cinnamate molecule. youtube.comsdsu.edu
COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those on the cinnamoyl group and within the sugar and aloesinyl moieties. sdsu.eduresearchgate.net
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.eduyoutube.com
HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different structural fragments, such as linking the cinnamate group to the sugar and the sugar to the aloesinyl scaffold. youtube.comyoutube.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the precise molecular weight and elemental composition of a compound. bioanalysis-zone.com For this compound (C₂₉H₃₂O₁₀), HRMS can provide a highly accurate mass measurement, confirming the molecular formula. uni.lu Techniques like electrospray ionization (ESI) are often used to generate ions for analysis. nih.gov
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. mdpi.comd-nb.info By inducing fragmentation of the parent ion, characteristic daughter ions are produced. For this compound, expected fragmentation would involve the cleavage of the glycosidic bond, loss of the cinnamate group, and other characteristic fragmentations of the aloesinyl core. d-nb.inforesearchgate.net
Interactive Data Table: Predicted HRMS Data for this compound
| Adduct | m/z (mass to charge ratio) |
| [M+H]⁺ | 541.20678 |
| [M+Na]⁺ | 563.18872 |
| [M-H]⁻ | 539.19222 |
Data sourced from PubChemLite. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. slideshare.net The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. libretexts.org
Key expected absorptions include:
A broad O-H stretching band due to the hydroxyl groups on the sugar and aloesinyl moieties. uobabylon.edu.iq
Aromatic C-H stretching signals. spectroscopyonline.com
A strong C=O stretching band for the ester carbonyl group of the cinnamate moiety, typically around 1715-1735 cm⁻¹. uobabylon.edu.iqchegg.com
Another C=O stretching band for the chromone (B188151) carbonyl group.
C=C stretching bands for the aromatic ring and the alkene of the cinnamate group. spectroscopyonline.com
C-O stretching bands for the ether and ester linkages. uobabylon.edu.iq
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3500-3200 (broad) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=O (ester) | 1735-1715 |
| C=O (chromone) | ~1660 |
| C=C (alkene/aromatic) | 1680-1600 |
| C-O (ether/ester) | 1300-1000 |
Chiral Analysis and Absolute Stereochemical Determination
This compound possesses multiple stereocenters, making the determination of its absolute stereochemistry a critical aspect of its structural elucidation. thegoodscentscompany.com This is often achieved through a combination of chiral derivatization and spectroscopic analysis, or through chiroptical methods. usm.edunih.gov The Mosher method, which involves forming diastereomeric esters or amides with a chiral reagent, can be used to determine the absolute configuration of stereogenic centers bearing hydroxyl groups by analyzing the changes in the ¹H NMR chemical shifts of neighboring protons. usm.edu
X-ray Crystallography (if applicable for single crystal analysis)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. nih.govrsc.org This technique involves diffracting X-rays off a crystal and analyzing the resulting diffraction pattern to build a detailed model of the electron density, and thus the atomic positions, within the crystal lattice. If a high-quality single crystal of this compound can be grown, X-ray diffraction analysis would provide unambiguous proof of its complete molecular structure and stereoconfiguration. nih.govrsc.org
Biosynthetic Pathways of Methyl Aloesinyl Cinnamate
Identification of Metabolic Precursors and Intermediate Compounds
The synthesis of Methyl Aloesinyl Cinnamate (B1238496) relies on precursors from distinct primary and secondary metabolic pathways. The core structure is assembled from intermediates derived from both the shikimate-phenylpropanoid pathway and the polyketide pathway.
The phenylpropanoid pathway provides the cinnamate portion of the final molecule. This pathway begins with the amino acid L-phenylalanine. wiley.com Through a series of enzymatic steps, phenylalanine is converted to cinnamic acid and then to its activated form, cinnamoyl-CoA, which serves as a key precursor. wiley.com
The polyketide pathway is responsible for producing the aloesone (B1238188) scaffold. Aloesone is classified as an aromatic heptaketide, meaning it is assembled from seven two-carbon units derived from acetyl-CoA and malonyl-CoA. The enzyme aloesone synthase orchestrates the specific folding and cyclization of a linear polyketide chain to form the characteristic chromone (B188151) structure of aloesone. frontiersin.org
The direct precursors that combine to form the backbone of the final compound are aloesone and a cinnamic acid derivative , likely cinnamoyl-CoA. These molecules are joined via an ester linkage, which is subsequently methylated to yield Methyl Aloesinyl Cinnamate.
Elucidation of Enzymatic Mechanisms and Catalytic Proteins
The biosynthesis is catalyzed by a series of specific enzymes that ensure the correct assembly of the final product. These enzymes belong to well-known families involved in plant secondary metabolism.
The final step in the biosynthesis of this compound is the methylation of the carboxyl group of the cinnamate moiety. While the specific enzyme responsible for this reaction in Aloe has not been definitively isolated and characterized, it is highly probable that it belongs to the SABATH family of methyltransferases. Enzymes in this family are known to catalyze the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl groups of a wide range of small molecule plant metabolites, including derivatives of cinnamic acid. Cinnamate/carboxyl methyltransferases (CAMT) within this family are prime candidates for this catalytic step, transferring a methyl group from SAM to the aloesinyl cinnamate intermediate to form the final methylated ester.
Several other enzymes are critical for producing the necessary precursors.
Phenylalanine Ammonia Lyase (PAL): This is the gateway enzyme for the phenylpropanoid pathway, catalyzing the deamination of L-phenylalanine to produce trans-cinnamic acid. wiley.com
Cinnamate 4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates cinnamic acid to form p-coumaric acid, another key intermediate in phenylpropanoid metabolism. wiley.com
4-coumaroyl-CoA ligase (4CL): This enzyme activates cinnamic acid or its derivatives (like p-coumaric acid) by ligating them to Coenzyme A (CoA), forming an activated thioester such as cinnamoyl-CoA. wiley.com This activation is crucial for subsequent reactions.
Aloesone Synthase (ALS): A type III polyketide synthase (PKS), ALS is the key enzyme responsible for synthesizing the aloesone core from acyl-CoA precursors. frontiersin.org It catalyzes a series of condensation, cyclization, and aromatization reactions. frontiersin.org
Acyltransferase (Putative): An uncharacterized acyltransferase is presumed to catalyze the esterification reaction, transferring the cinnamoyl group from cinnamoyl-CoA to the hydroxyl group of aloesone, forming aloesinyl cinnamate.
| Enzyme | Function in Pathway | Co-factors/Substrates |
| Phenylalanine Ammonia Lyase (PAL) | Converts L-phenylalanine to trans-cinnamic acid. | L-phenylalanine |
| Cinnamate 4-hydroxylase (C4H) | Hydroxylates cinnamic acid. | Cinnamic acid, O₂, NADPH |
| 4-coumaroyl-CoA ligase (4CL) | Activates cinnamic acid to cinnamoyl-CoA. | Cinnamic acid, ATP, Coenzyme A |
| Aloesone Synthase (ALS) | Synthesizes the aloesone chromone core. | Acetyl-CoA, Malonyl-CoA |
| Acyltransferase (Putative) | Forms ester link between aloesone and cinnamate. | Aloesone, Cinnamoyl-CoA |
| SABATH Methyltransferase (Putative) | Adds final methyl group to form the ester. | Aloesinyl cinnamate, S-adenosyl-L-methionine (SAM) |
Genetic and Molecular Regulation of Biosynthetic Gene Expression
The expression of genes encoding these biosynthetic enzymes is tightly regulated. The phenylpropanoid pathway, in particular, is controlled by a complex network of transcription factors. Key families of transcription factors, including MYB , bHLH (basic helix-loop-helix) , and NAC , are known to coordinately regulate the expression of phenylpropanoid biosynthetic genes. mdpi.comnih.gov
Furthermore, the biosynthesis of secondary metabolites in plants is often induced as a response to environmental stimuli or stress. Studies on Aloe vera have shown that the application of methyl jasmonate , a plant stress hormone, can lead to the up-regulation of genes involved in secondary metabolite synthesis. nih.gov This suggests that the production of this compound may be part of the plant's defense mechanism. nih.gov
Comparative Biosynthetic Analyses Across Biological Systems
Analysis across different systems reveals both conserved mechanisms and significant variations in metabolic output.
At the enzymatic level, Aloesone Synthase (ALS) shares approximately 60% sequence identity with Chalcone (B49325) Synthase (CHS), a well-studied type III PKS common in higher plants. frontiersin.org Despite the structural similarity, differences in the active site cavity size and key amino acid residues allow ALS to produce a heptaketide chromone, whereas CHS produces a chalcone from different precursors. frontiersin.org This demonstrates how subtle evolutionary changes in a conserved enzyme fold can lead to diverse metabolic products.
At the whole organism level, metabolomic studies of Aloe vera have shown that the abundance of this compound can vary dramatically depending on the plant's geographical origin and cultivation practices. mdpi.com For example, a 2022 study using LC-HRMS found that samples from the Canary Islands (Spain) and Portici (Italy) had significantly higher concentrations of this compound compared to samples from various locations in southern Italy, where it was nearly absent. mdpi.comresearchgate.net This highlights that the expression or activity of the biosynthetic pathway is highly sensitive to genetic and/or environmental factors.
| Sample Origin | Relative Abundance of this compound |
| Canary Islands, Spain (CAN) | High |
| Portici, Italy (PO) | High |
| Castro, Italy (CA) | Nearly Absent |
| Egnazia, Italy (E) | Nearly Absent |
| Masseria Montanaro, Italy (MM) | Nearly Absent |
| Data sourced from an untargeted LC-HRMS metabolomics study. mdpi.com |
Chemical Synthesis and Structural Modification Strategies for Methyl Aloesinyl Cinnamate and Analogues
Total Synthesis Approaches for Complex Natural Product Scaffolds
The total synthesis of a molecule as complex as methyl aloesinyl cinnamate (B1238496) has not been widely reported, likely due to the significant stereochemical challenges involved. However, strategies for the synthesis of the core components, such as the 5-methylchromone and the C-glycoside, are well-established in organic chemistry. A theoretical approach to its total synthesis provides insight into the strategic challenges of constructing such natural products.
A retrosynthetic analysis of the methyl aloesinyl cinnamate scaffold involves strategically breaking the molecule down into simpler, more readily available starting materials. youtube.com Key disconnections would include:
Ester and Ether Disconnection: The final steps in a forward synthesis would likely be the methylation of the 7-hydroxyl group and the esterification of the glucose moiety with cinnamic acid. Retrosynthetically, this leads back to an aloesin-like precursor.
C-Glycosidic Bond Disconnection: The bond between the chromone (B188151) ring and the glucose unit is a major synthetic hurdle. This disconnection separates the molecule into a protected glucose derivative and an aromatic precursor to the chromone. The challenge lies in controlling the anomeric stereochemistry and achieving the C-C bond formation.
Chromone Ring Disconnection: The chromone core can be disconnected through various strategies. A common approach is the Baker–Venkataraman rearrangement or related cyclization reactions, which typically start from a substituted 2-hydroxyacetophenone (B1195853) and an appropriate acylating agent. This leads back to simpler phenolic and three-carbon building blocks.
Side-Chain Disconnection: The (R)-2-hydroxypropyl side chain can be installed through several methods, including asymmetric synthesis or resolution, starting from the corresponding ketone.
This analysis reveals that a convergent synthesis, where the chromone and sugar moieties are prepared separately and then coupled, would be a logical approach.
The construction of the this compound scaffold necessitates precise control over both regioselectivity (which position on a molecule reacts) and stereoselectivity (the spatial orientation of the new bonds).
Regioselective Chromone Synthesis: The formation of the substituted chromone ring is a key challenge. Modern methods offer high regioselectivity. For instance, palladium-catalyzed reactions like the cyclocarbonylative Sonogashira coupling of 2-iodophenols with alkynes can produce chromone scaffolds in a one-pot process. nih.govresearchgate.netsemanticscholar.orgacs.org The choice of catalyst, base, and solvent is crucial for controlling the regioselectivity of the cyclization, ensuring the formation of the desired chromone isomer over other potential products like aurones. semanticscholar.orgacs.org
Stereoselective Synthesis: The molecule contains multiple stereocenters, particularly in the glucose unit and the 2-hydroxypropyl side chain.
Glycosylation: The stereoselective formation of the C-glycosidic bond is non-trivial. Methods using glycosyl donors (like fluorides or sulfoxides) activated by a Lewis acid are common, but achieving high selectivity for the desired anomer can be challenging.
Side-Chain Installation: The chiral (R)-2-hydroxypropyl group requires a stereoselective approach. This could involve an asymmetric reduction of the corresponding ketone precursor using chiral catalysts or enzymes, or the use of a chiral pool starting material.
Ring-Expansion Strategies: Stereoselective methods for creating six-membered heterocyclic rings, such as the tetrahydropyran (B127337) core found in the glucose moiety, often rely on powerful reactions like the Prins cyclization or the ring-expansion of smaller, strained rings. nih.govbeilstein-journals.org These methods can establish multiple stereocenters in a single, controlled step.
| Reaction Type | Key Challenge | Potential Method |
| Chromone Formation | Regioselectivity | Palladium-Catalyzed Cyclocarbonylative Coupling nih.govacs.org |
| C-Glycosylation | Anomeric Stereocontrol | Lewis Acid-Mediated Coupling of Glycosyl Donor |
| Side-Chain Alcohol | Stereocontrol (R-configuration) | Asymmetric Reduction of Ketone |
| Tetrahydropyran Ring | Stereocontrol | Prins Cyclization beilstein-journals.org |
Interactive Data Table: Key Synthetic Transformations
Semisynthesis from Isolated Natural Precursors
Given the complexity of a total synthesis, a more practical approach is the semisynthesis of this compound starting from precursors isolated from natural sources. The most logical starting material is aloesin (B1665252), a C-glucosylchromone that is abundant in various Aloe species. ben-erikvanwyk.com
The semisynthetic route would involve the following key steps:
Isolation: Aloesin is extracted from the leaf exudates of plants like Aloe peglerae. ben-erikvanwyk.com
Selective Esterification: The glucose moiety of aloesin has several hydroxyl groups. To synthesize the target molecule, a selective acylation of the 2"-hydroxyl group with a cinnamoyl group is required. This can be achieved using protecting group strategies or by leveraging the different reactivities of the hydroxyl groups. The cinnamoyl group is typically introduced by reacting aloesin with cinnamoyl chloride or by using cinnamic acid with a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). nih.gov
Methylation: The final step is the methylation of the 7-hydroxyl group on the chromone ring. This is a standard ether synthesis, which can be performed using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a mild base.
This semisynthetic pathway avoids the difficult construction of the C-glycosidic bond and the chromone core from scratch, making it a highly efficient strategy for accessing this compound and its analogues. The existence of related natural products like aloeresin E, which is a cinnamoyl ester of a 7-O-glucosylaloesin derivative, supports the feasibility of such enzymatic or chemical transformations. ben-erikvanwyk.com
Design and Synthesis of this compound Derivatives and Analogues for Research
To investigate structure-activity relationships, researchers often synthesize a library of analogues by modifying different parts of the lead molecule. For this compound, key modification sites include the ester linkage and the cinnamoyl group.
The ester functional group is an ideal handle for creating structural diversity.
Esterification: The hydroxyl groups on the glucose moiety of aloesin can be esterified with a wide range of carboxylic acids using standard methods. The Steglich esterification, which uses a carbodiimide (B86325) coupling agent (like EDC) and a catalyst (like DMAP), is a mild and effective method for coupling carboxylic acids to alcohols. nih.gov This allows for the introduction of various acyl groups, differing in chain length, branching, and aromaticity, in place of the cinnamoyl group.
Amidation: To introduce an amide bond, the synthetic strategy must be altered slightly.
Synthesis of an Amino Analogue: An amino-functionalized aloesin precursor would first need to be synthesized.
Amide Coupling: This amino-aloesin analogue could then be coupled with cinnamic acid or its derivatives. Amide bond formation often requires activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov Alternatively, peptide coupling reagents such as HOBt, CDI, or various phosphonium-based reagents can be used for a direct, one-pot reaction between the acid and the amine. beilstein-journals.orgmdpi.com Enzymes like Lipozyme® TL IM have also been used to catalyze the synthesis of cinnamamides from methyl cinnamates, offering a green and efficient alternative. mdpi.comresearchgate.net
The cinnamoyl group itself offers numerous opportunities for modification to probe its role in biological activity.
Aromatic Ring Substitution: A straightforward approach is to use substituted cinnamic acids in the esterification or amidation step. A wide variety of cinnamic acids bearing different substituents (e.g., hydroxyl, methoxy (B1213986), nitro, halogen) on the phenyl ring are commercially available or can be easily synthesized. This allows for systematic exploration of electronic and steric effects. For example, derivatives like p-coumaroylaloesin and feruloylaloesin, which are esters of aloesin with p-coumaric acid and ferulic acid respectively, are known natural products. nih.govresearchgate.net
Alkene Backbone Modification: The α,β-unsaturated double bond in the cinnamoyl moiety is another site for chemical modification.
Reduction: The double bond can be selectively hydrogenated to yield the corresponding saturated hydrocinnamoyl derivative.
Isomerization: While the natural form is typically the trans-(E)-isomer, photochemical or catalytic methods could be used to generate the cis-(Z)-isomer.
Dimerization: Cinnamic acid and its derivatives are known to undergo photodimerization, which could be used to create larger, more complex structures. pku.edu.cn
These structural modifications provide a powerful toolkit for generating diverse libraries of this compound analogues, enabling detailed studies of their chemical and biological properties.
Structural Elaboration of the Aloesinyl Glycosidic or Aglycone Moieties
While specific literature detailing the structural elaboration of this compound is limited, strategies for modifying its constituent parts—the aloesinyl glycoside and the cinnamate aglycone—can be inferred from synthetic approaches applied to analogous C-cinnamoyl glycosides and phenylpropanoid glycosides. These modifications are pursued to explore structure-activity relationships and develop novel derivatives with potentially enhanced properties.
The elaboration of the aglycone moiety can be achieved by utilizing different aromatic aldehydes during synthesis. For instance, a general method for preparing C-cinnamoyl glycosides involves the reaction of glycosyl ketones with various benzaldehydes. nih.gov A series of C-cinnamoyl glycosides has been synthesized through the BF3·OEt2 catalyzed aldol (B89426) condensation of a C-glycosylated acetone (B3395972) derivative with a range of aromatic aldehydes, demonstrating the feasibility of introducing diverse substituents onto the aromatic ring of the cinnamate portion. nih.gov This approach allows for the systematic alteration of the aglycone structure to probe its influence on biological activity.
Modification of the glycosidic moiety offers another avenue for structural diversification. The synthesis of non-natural monoterpene O-glycosides has been accomplished using different nucleotide diphosphate (B83284) sugars, including both d- and l-sugars, showcasing the potential for creating a wide array of glycosidic analogues. acs.org For example, sugars with modified C-2, C-4, or C-6 positions (like UDP-α-d-N-acetyl galactosamine, UDP-α-d-galactose, and UDP-α-d-glucuronic acid, respectively) have been successfully used in enzymatic glycosylation reactions. acs.org This highlights that the "aloesinyl" part of this compound, which is a C-glycoside, could potentially be replaced with other sugar derivatives to generate novel analogues. The synthesis of C-cinnamoyl glycosides with varied monosaccharides further supports the concept of modifying the carbohydrate scaffold in the design of new compounds. nih.gov
Table 1: Examples of Structural Modifications in Cinnamoyl Glycoside Analogues
| Moiety Targeted for Modification | Synthetic Strategy | Example Precursors | Resulting Structural Variation | Reference |
|---|---|---|---|---|
| Aglycone | Aldol Condensation | Glycosyl acetone, various aromatic aldehydes | Altered substitution pattern on the cinnamate aromatic ring | nih.gov |
| Aglycone | Reaction with Benzaldehydes | Glycosyl ketones, substituted benzaldehydes | Introduction of different phenol (B47542) moieties to the aglycone | nih.gov |
| Glycoside | Enzymatic Glycosylation | Monoterpene alcohols, various NDP-sugars (d- and l-forms) | Incorporation of diverse sugar units (e.g., galactose, rhamnose, fucose) | acs.org |
| Glycoside | Chemical Synthesis | Varied monosaccharides | Creation of a novel carbohydrate scaffold | nih.gov |
Enzymatic Synthesis and Biocatalytic Approaches
Enzymatic and biocatalytic methods are emerging as powerful, sustainable, and highly selective alternatives to traditional chemical synthesis for producing complex molecules like this compound. europa.eud-nb.info These approaches offer significant advantages, including mild reaction conditions, reduced waste, and high regio- and stereospecificity. europa.eud-nb.info
A feasible biocatalytic route for synthesizing phenylpropanoid glycoside (PPG) analogues, which share structural similarities with this compound, involves a two-step enzymatic process. plos.org
Transglycosylation: The first step involves the synthesis of a glycoside from a phenolic alcohol (the aglycone precursor). This is often achieved through a transglycosylation reaction catalyzed by a glycosidase. For example, β-galactosidase from Kluyveromyces lactis has been used to synthesize galactosides of vanillyl and homovanillyl alcohol with yields of 30-35%. plos.org This reaction is kinetically controlled and uses a donor sugar like lactose. plos.org
Enzymatic Esterification (Acylation): The second step is the esterification of the newly formed glycoside with a cinnamic acid derivative. This acylation is catalyzed by a lipase (B570770). Candida antarctica Lipase B (CaL-B), often in its immobilized form as Novozym® 435, is highly effective for this transformation, achieving yields of 40-60%. plos.org This lipase catalyzes the esterification between the galactoconjugates and various hydroxycinnamic acid derivatives in an organic solvent like 2-methyl-2-propanol. plos.org
Lipases are versatile biocatalysts capable of not only hydrolysis but also the reverse synthesis of esters under specific conditions. nih.gov The use of immobilized lipases, such as Novozym® 435, is particularly advantageous as it enhances enzyme stability and allows for easy recovery and reuse, making the process more economical. nih.govresearchgate.net For instance, the synthesis of octyl cinnamate was achieved via transesterification of methyl cinnamate and octanol (B41247) using Novozym® 435. nih.gov Similarly, Lipozyme® TL IM has been successfully used to catalyze the synthesis of cinnamamides from methyl cinnamates. mdpi.comresearchgate.net
The optimization of reaction parameters is crucial for maximizing yield in biocatalytic processes. Factors such as reaction temperature, time, substrate ratio, and the choice of solvent can significantly impact enzyme activity and reaction equilibrium. nih.govmdpi.com For example, the synthesis of octyl cinnamate was optimized using response surface methodology (RSM) to determine the ideal temperature (74.6 °C), time (11.1 h), and ultrasonic power (150 W) for maximum conversion. nih.gov The development of biocatalytic processes in continuous-flow microreactors represents a further advancement, offering features like short residence times and easy process control. mdpi.com
Table 2: Overview of Biocatalytic Approaches for Synthesis of Cinnamate Esters and Glycosides
| Reaction Type | Enzyme | Substrates | Key Conditions | Product/Analogue | Reference |
|---|---|---|---|---|---|
| Transgalactosylation | β-galactosidase (Kluyveromyces lactis) | Vanillyl alcohol, Lactose | Phosphate (B84403) buffer (pH 6.5), 35°C | Vanillyl galactoside | plos.org |
| Esterification | Candida antarctica Lipase B (Novozym 435) | Galactoconjugates, Hydroxycinnamic acid derivatives | 2-methyl-2-propanol, 75°C, 24 h | Phenylpropanoid glycosides | plos.org |
| Transesterification | Candida antarctica Lipase B (Novozym 435) | Methyl cinnamate, Octanol | Solvent-free, 74.6°C, 11.1 h, Ultrasound | Octyl cinnamate | nih.gov |
| Ammonolysis | Lipozyme® TL IM | Methyl cinnamates, Phenylethylamines | Continuous-flow microreactor, 45°C, 40 min residence time | N-phenethylcinnamamide | mdpi.com |
| Esterification | Immobilized Porcine Pancreatic Lipase (PPL) | Cinnamic acid, Ethanol (B145695) | Hydrogel immobilization | Ethyl cinnamate | researchgate.net |
Mechanistic Investigations of Methyl Aloesinyl Cinnamate S Biological Actions
Identification of Molecular Targets and Specific Binding Interactions
The biological effects of a compound are initiated by its interaction with specific molecular targets within the cell. For methyl aloesinyl cinnamate (B1238496), these targets are likely similar to those of aloesin (B1665252) and cinnamic acid derivatives.
Receptor Binding and Ligand-Protein Interaction Studies
While specific receptor binding studies for methyl aloesinyl cinnamate are absent, molecular docking studies on its parent compound, aloesin, have identified key interactions with enzymes that are crucial in skin health and disease. atlantis-press.com For instance, aloesin has been shown to bind to the active sites of collagenase and elastase, enzymes responsible for the degradation of the extracellular matrix. atlantis-press.com This interaction suggests a potential role in anti-aging processes.
Molecular docking studies on cinnamic acid derivatives have revealed their potential to bind to the active site of the human cyclooxygenase-1 (COX-1) enzyme, primarily interacting with arginine residues. This suggests a mechanism for potential anti-inflammatory effects.
Enzyme Kinetics and Modulation (Inhibition or Activation)
The primary mechanism of action for many bioactive compounds involves the modulation of enzyme activity. Both aloesin and cinnamic acid derivatives have been shown to inhibit several key enzymes.
Aloesin: A significant body of research has focused on aloesin's ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis. nih.govbeautydecoded.com Studies have demonstrated that aloesin acts as a competitive inhibitor of tyrosinase from various sources, including human melanocytes. nih.gov It inhibits both the tyrosine hydroxylase and DOPA oxidase activities of the enzyme in a dose-dependent manner. nih.gov The IC50 value for aloesin's inhibition of tyrosinase has been reported to be 0.9 mM. targetmol.com Furthermore, in vitro and bioinformatic studies have reported an IC50 value of 31.5 µM for aloesin's inhibition of the tyrosinase enzyme. atlantis-press.com
Cinnamic Acid Derivatives: Various derivatives of cinnamic acid have been identified as inhibitors of several enzymes. For example, certain derivatives are potent inhibitors of intestinal α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a potential role in managing blood glucose levels. Cinnamic acid itself has been shown to inhibit pyruvate (B1213749) kinase M2 (PKM2), an enzyme involved in glycolysis. portlandpress.com Other derivatives have demonstrated inhibitory activity against oncogenic protein kinases, with inhibition modes varying from ATP-competitive to non-competitive. nih.gov
The following table summarizes the inhibitory actions of aloesin and cinnamic acid derivatives on various enzymes.
| Compound Class | Target Enzyme | Type of Inhibition | Reported IC50 |
| Aloesin | Tyrosinase | Competitive | 0.9 mM targetmol.com, 31.5 µM atlantis-press.com |
| Aloesin | Collagenase | - | - |
| Aloesin | Elastase | - | - |
| Cinnamic Acid | Pyruvate Kinase M2 (PKM2) | - | - |
| Cinnamic Acid Derivatives | α-glucosidase | Mixed | - |
| Cinnamic Acid Derivatives | Oncogenic Protein Kinaces | Varies (ATP-competitive, non-competitive, etc.) | - |
Interactions with Subcellular Components and Biomembranes (e.g., fungal cell membranes)
The lipophilic nature of the cinnamate moiety suggests that this compound may interact with cellular membranes. While direct evidence for this compound is lacking, the known antifungal properties of some cinnamic acid derivatives imply an interaction with fungal cell membranes, potentially disrupting their integrity and function. Aloesin, being a more hydrophilic molecule, is less likely to have significant direct interactions with biomembranes. beautydecoded.com
Elucidation of Cellular Pathway Modulation and Signal Transduction Cascades
The interaction of a compound with its molecular target often triggers a cascade of downstream signaling events that ultimately mediate the cellular response.
Aloesin: Research has shown that aloesin can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. ncats.ionih.gov In ovarian cancer cells, aloesin was found to decrease the phosphorylation of key components of this pathway, including MEK, ERK, and JNK. nih.govmedchemexpress.com This inhibition of the MAPK pathway is linked to its observed anti-cancer effects, such as inducing cell cycle arrest and apoptosis. nih.govmedchemexpress.com
Cinnamic Acid: Cinnamic acid and its derivatives have been shown to influence several important signaling pathways. Cinnamic acid can dampen the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and Extracellular signal-regulated kinase 1/2 (ERK1/2) in response to angiotensin II. frontiersin.org Furthermore, cinnamic acid nanoparticles have been shown to down-regulate the NLRP3, NF-κB, and ASK1/MAPK signaling pathways in models of acute pancreatitis, highlighting its anti-inflammatory potential. nih.gov Cinnamic acid has also been found to suppress the NF-κB-induced transcription of PKM2 in endometrial stromal cells. portlandpress.com
The following table outlines the cellular pathways modulated by aloesin and cinnamic acid.
| Compound Class | Modulated Pathway | Downstream Effects |
| Aloesin | MAPK Signaling Pathway | Inhibition of cell growth and metastasis, induction of apoptosis nih.govmedchemexpress.com |
| Cinnamic Acid | STAT3 and ERK1/2 Signaling | Attenuation of hypertrophic responses frontiersin.org |
| Cinnamic Acid | NF-κB Signaling | Suppression of PKM2 transcription, anti-inflammatory effects portlandpress.comnih.gov |
| Cinnamic Acid | NLRP3 and ASK1/MAPK Signaling | Reduction of inflammation and apoptosis nih.gov |
Mechanistic Research in In Vitro Cellular Models
In vitro studies using cellular models provide a crucial link between molecular interactions and physiological outcomes.
Cell-Free Biochemical Assays
Cell-free biochemical assays are instrumental in isolating and characterizing the direct interaction between a compound and its molecular target. The enzyme kinetics studies mentioned previously for both aloesin and cinnamic acid derivatives were conducted using such assays. nih.govportlandpress.com For example, the competitive inhibition of purified tyrosinase by aloesin was demonstrated in a cell-free system, which definitively established the enzyme as a direct molecular target. nih.gov Similarly, the inhibition of α-glucosidase by cinnamic acid derivatives has been characterized using cell-free assays. These assays are fundamental for determining the mode of inhibition and the potency of the inhibitor.
Mammalian Cell Culture Systems for Molecular Studies (e.g., pre-osteoblasts)
No publicly available studies were identified that investigate the effects of this compound on mammalian cell culture systems, including pre-osteoblasts. Research in this area has been conducted on (E)-methyl-cinnamate (EMC) , which has been shown to suppress cell survival, migration, and differentiation in pre-osteoblast cell lines. mdpi.com However, these findings cannot be attributed to this compound.
Microbial Cell Culture Models for Antimicrobial Mechanism Elucidation (e.g., fungi, bacteria)
There is no specific research detailing the antimicrobial mechanisms of this compound in fungal or bacterial cell culture models. Studies on various cinnamate derivatives , including methyl cinnamate, have shown antimicrobial and antifungal properties. mdpi.comnih.gov The proposed mechanisms for these related compounds include direct interaction with and disruption of the fungal cell membrane by binding to ergosterol. mdpi.comnih.gov For bacteria, the antimicrobial activity of compounds like methyl cinnamate has been documented, with effectiveness varying based on the bacterial strain and the specific chemical structure of the cinnamate derivative. cabidigitallibrary.org However, this research does not extend to this compound.
Mechanistic Research in In Vivo Non-Human Biological Systems
No in vivo studies on non-human biological systems were found for this compound.
Animal Models for Metabolic Pathway Tracing and Biological Response Profiling
There is no available data on the metabolic pathways or biological response profiles of this compound in animal models. In contrast, studies on methyl cinnamate have been conducted in rats, showing it is rapidly absorbed and hydrolyzed into cinnamic acid and methanol (B129727). nih.gov Further research has explored the therapeutic effects of methyl cinnamate in mouse models of colitis, where it was found to inhibit the MAPK signaling pathway. nih.gov These findings are specific to methyl cinnamate and cannot be extrapolated to this compound.
Advanced Analytical Methodologies for Research on Methyl Aloesinyl Cinnamate
Chromatographic Quantification Techniques in Research Matrices
The quantification of methyl aloesinyl cinnamate (B1238496) in complex mixtures such as plant extracts relies heavily on chromatographic separation coupled with sensitive detection methods. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are the primary separation techniques employed, offering high resolution and efficiency.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This technique is a robust and widely used method for the quantification of chromones and cinnamates. researchgate.netresearchgate.nete-nps.or.krrsc.org For the analysis of compounds similar to methyl aloesinyl cinnamate, a reversed-phase C18 column is typically used. rsc.orgnih.gov The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a small percentage of formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). rsc.orgnih.gov The diode-array detector (DAD) allows for the monitoring of absorbance at multiple wavelengths simultaneously, which is crucial for both identification (by comparing UV spectra) and quantification. researchgate.net For chromone (B188151) and cinnamate derivatives, detection is often performed in the range of 250-320 nm. atlantis-press.comacs.org A validated HPLC-DAD method would demonstrate good linearity (with a correlation coefficient, R², greater than 0.99), precision (with relative standard deviation values typically below 5%), and accuracy (with recovery values often between 85% and 115%). e-nps.or.krrsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and selectivity, especially in complex biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. e-nps.or.krnih.gov UHPLC systems, which use columns with smaller particle sizes (typically under 2 µm), offer faster analysis times and improved resolution compared to traditional HPLC. nih.govmdpi.comjapsonline.com In a typical UPLC-MS/MS method for chromone quantification, a C18 column is used with a mobile phase of water and acetonitrile, both containing 0.1% formic acid, under a gradient elution program. nih.gov
Table 1: General Chromatographic Conditions for the Analysis of Chromone and Cinnamate Derivatives
| Parameter | HPLC-DAD | UPLC-MS/MS |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Water/Acetonitrile or Methanol (with 0.1% Formic Acid) | Water/Acetonitrile (with 0.1% Formic Acid) |
| Elution | Gradient | Gradient |
| Detection | Diode-Array Detector (250-320 nm) | Triple Quadrupole MS (in MRM mode) |
| Ionization | N/A | Electrospray Ionization (ESI), typically positive mode |
Advanced Spectroscopic Detection and Characterization in Complex Biological Mixtures
The unambiguous identification of this compound within a complex biological matrix, such as an Aloe extract, requires the use of advanced spectroscopic techniques. These methods provide detailed structural information that complements the data obtained from chromatography.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for the characterization of natural products. nih.govjapsonline.com It provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition with high confidence. For this compound (C₂₉H₃₂O₁₀), this level of accuracy is crucial to distinguish it from other co-eluting compounds with similar nominal masses.
Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns. d-nb.infolibretexts.org While a detailed fragmentation pathway for this compound is not published, it can be predicted based on its structure. The fragmentation would likely involve the cleavage of the glycosidic bond, leading to the loss of the cinnamate-substituted glucose moiety and the formation of an ion corresponding to the aloesin (B1665252) aglycone. Further fragmentation would involve the cinnamate ester, which could lose characteristic fragments of the cinnamic acid portion, and the chromone core itself. d-nb.infoceon.rsacs.org The fragmentation of the sugar moiety would also produce a characteristic pattern. d-nb.info
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable technique for the complete structural elucidation of novel compounds. researchgate.netmdpi.comnih.govresearchgate.netmdpi.com One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For this compound, the ¹H-NMR spectrum would show characteristic signals for the aromatic protons of the chromone and cinnamate moieties, the protons of the methyl groups, the olefinic protons of the cinnamate double bond, and the protons of the sugar ring and the hydroxypropyl side chain. The ¹³C-NMR spectrum would similarly show distinct signals for all the carbon atoms in the molecule.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms.
COSY reveals proton-proton couplings within the same spin system, helping to trace the connections within the sugar ring, the hydroxypropyl chain, and the aromatic systems.
HSQC correlates each proton with its directly attached carbon atom.
HMBC shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the linkages between the different structural units, such as the connection of the sugar to the chromone core and the cinnamate to the sugar.
While specific NMR data for this compound is not available, the data for its constituent parts, such as methyl cinnamate, are well-documented and can serve as a reference. nih.govmdpi.com
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Information |
|---|---|
| LC-HRMS | Accurate mass of the molecular ion for elemental composition determination. |
| MS/MS | Fragmentation pattern showing loss of sugar, cinnamate, and fragments from the chromone core. |
| ¹H-NMR | Signals for aromatic, olefinic, methoxy (B1213986), methyl, and sugar protons. |
| ¹³C-NMR | Signals for all carbon atoms, including carbonyls, aromatic, olefinic, and sugar carbons. |
| 2D-NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons, confirming the overall structure and linkages between the aloesin, glucose, and cinnamate moieties. |
Isotopic Labeling Techniques for Metabolic Tracing and Pathway Analysis
Isotopic labeling is a powerful technique to trace the metabolic fate of a compound and to elucidate its biosynthetic pathway. acs.org This involves introducing molecules containing stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O) into a biological system and then using mass spectrometry or NMR to detect the incorporation of these isotopes into downstream metabolites. mdpi.comnih.govresearchgate.net
Although no specific studies on the metabolic tracing of this compound using isotopic labeling have been reported, a methodological approach can be proposed based on the known biosynthesis of related compounds. The biosynthesis of chromones in plants like Aloe is thought to involve the polyketide pathway, while the cinnamate moiety is derived from the shikimate pathway via phenylalanine. nih.govresearchgate.net The glucose part originates from primary carbohydrate metabolism.
A potential metabolic tracing experiment could involve feeding an Aloe plant or cell culture with isotopically labeled precursors:
¹³C-labeled phenylalanine or cinnamic acid would be used to trace the origin of the cinnamate part of the molecule. diva-portal.orggoogle.com
¹³C-labeled glucose could trace the incorporation into the glycosidic part of the molecule and also potentially into the chromone ring via the polyketide pathway (which uses acetyl-CoA, a product of glycolysis). researchgate.net
¹³C-labeled acetate could more directly probe the polyketide pathway for the formation of the aloesin chromone core. diva-portal.org
After a certain incubation period, the plant material would be extracted, and the this compound would be analyzed by LC-MS. The mass shift corresponding to the number of incorporated isotopes would confirm that the labeled precursor is part of the biosynthetic pathway. By analyzing the mass spectra of various intermediates and the final product, it is possible to map the flow of atoms through the metabolic network, providing strong evidence for the biosynthetic route. d-nb.infoufz.de This approach, known as stable isotope-resolved metabolomics (SIRM), can provide dynamic information about metabolic fluxes and pathway regulation. d-nb.info
Development of High-Throughput Bioanalytical Assays for Research Applications
High-throughput screening (HTS) allows for the rapid testing of a large number of samples, which is essential in fields like drug discovery and metabolomics. rsc.org While HTS is more commonly associated with screening for biological activity, high-throughput bioanalytical assays can also be developed for the quantification of specific compounds in many samples.
Currently, there are no published high-throughput bioanalytical assays specifically for this compound. However, a method could be developed based on existing technologies. A mass spectrometry-based assay would be the most suitable approach due to its high selectivity and sensitivity. nih.gov
The development of a high-throughput LC-MS/MS assay would involve:
Miniaturization: Using 96-well or 384-well plates for sample preparation (e.g., extraction, derivatization if necessary).
Automation: Employing robotic liquid handling systems for pipetting, mixing, and transferring samples to the autosampler of the LC-MS system.
Rapid Chromatography: Utilizing a fast LC gradient (e.g., 1-2 minutes per sample) with a UHPLC system. This is often achieved by using short columns and high flow rates.
Multiplexing: While not directly applicable for a single compound, if other related compounds are of interest, they could be quantified simultaneously in the same run.
Such an assay would be highly valuable for research applications such as:
Screening a large number of Aloe species or cultivars for their this compound content.
Analyzing samples from time-course studies of plant metabolism.
Quantifying the compound in numerous fractions during natural product purification.
The validation of such a high-throughput method would follow the same principles as a standard bioanalytical method, ensuring that the speed of the assay does not compromise the accuracy and precision of the results. nih.gov
Computational and Theoretical Studies on Methyl Aloesinyl Cinnamate
Molecular Docking and Ligand-Receptor Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand and a protein receptor.
Studies on aloesin (B1665252) and its derivatives have demonstrated their potential to interact with various biological targets. For instance, a molecular docking study investigated the binding affinity of aloesin, isoaloeresin D, and 7-methyl ether 2'-feruloylaloesin against collagenase and elastase, two enzymes involved in skin aging. atlantis-press.com The results indicated that these aloesin derivatives exhibit strong binding affinities for these protein targets. atlantis-press.com Isoaloeresin D, for example, showed a lower docking score (indicating a stronger binding) with collagenase compared to the reference compound, ursolic acid. researchgate.net Similarly, aloesin and its derivatives displayed higher binding affinities for elastase than the native ligand. atlantis-press.com These interactions are typically characterized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of the enzymes. researchgate.net
Furthermore, the broader class of chromone (B188151) derivatives, to which aloesinyl belongs, has been the subject of numerous molecular docking studies against a variety of protein targets. For example, chromone derivatives have been investigated as potential inhibitors of the SARS-CoV-2 spike protein and main protease, showing promising binding affinities. biointerfaceresearch.comnih.gov In another study, 6-substituted 3-formyl chromone derivatives were docked against several targets relevant to diabetes, with some compounds showing better binding energies than the standard drug dapagliflozin. nih.gov These studies consistently highlight the ability of the chromone scaffold to form stable complexes with proteins, suggesting that methyl aloesinyl cinnamate (B1238496) would likely exhibit similar capabilities.
Table 1: Representative Molecular Docking Results for Aloesin Derivatives and Related Chromones
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Isoaloeresin D | Collagenase (2Y6I) | -87.3 ± 4.6 | Not specified | atlantis-press.com |
| Aloesin | Elastase (1BRU) | -80.4 ± 2.2 | Gly216, Cys58 (H-bonds); Gly216, Ser190, Phe215, Gly193, Arg143, Ala55, Cys42 (hydrophobic) | atlantis-press.comresearchgate.net |
| Isoaloeresin D | Elastase (1BRU) | -80.6 ± 1.7 | Not specified | atlantis-press.com |
| 7-methyl ether 2'-feruloylaloesin | Elastase (1BRU) | -81.2 ± 1.6 | Not specified | atlantis-press.com |
| Chromone | SARS-CoV-2 Spike Glycoprotein | Not specified | THR 638, TYR 612 (H-bonds); VAL 622, VAL 610, PRO 295 (Pi-stacking) | biointerfaceresearch.com |
| 6-isopropyl-3-formyl chromone | Insulin-Degrading Enzyme (IDE) | -8.5 | Not specified | nih.gov |
This table is generated based on available data from the cited sources and is for illustrative purposes. Direct docking scores for Methyl aloesinyl cinnamate are not available.
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. These simulations can be used to assess the stability of a ligand-receptor complex and to understand the dynamics of their interaction.
MD simulations have been employed to study the stability of complexes formed between chromone derivatives and their target proteins. For instance, a 10 ns molecular dynamics study confirmed the stability of the complex between a chromone-embedded peptidomimetic and the SARS-CoV-2 main protease, with minimal fluctuations in the protein's backbone. nih.gov Similarly, MD simulations of 6-substituted 3-formyl chromone derivatives complexed with various protein targets revealed stable interactions, with root mean square deviation (RMSD) values indicating the stability of the protein-ligand complex at the active site. nih.gov
Another study on chromone derivatives as potential COX-2 inhibitors utilized molecular dynamics simulations to confirm the stability of the protein-ligand complexes. tandfonline.com The root mean square displacement and root mean square fluctuation plots from these simulations provided evidence for the stable binding of the chromone compounds within the active site of the enzyme. tandfonline.com These findings suggest that a complex between this compound and a suitable protein target would likely exhibit dynamic stability, allowing for a sustained interaction. The conformational flexibility of the cinnamate tail, coupled with the rigidity of the chromone core, would be a key determinant of its binding kinetics.
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, including their structure, reactivity, and spectroscopic characteristics.
A study on aloeresin-A, a compound closely related to the aloesinyl moiety, employed DFT to analyze its chemical reactiveness. mdpi.com The calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provided insights into the molecule's electron-donating and accepting capabilities. mdpi.com Such calculations are crucial for understanding the molecule's reactivity and its potential to engage in various chemical reactions. The study determined that aloeresin-A has good chemical stability, with an electron affinity of 1.70 eV and an ionization potential of 6.07 eV. mdpi.com
DFT has also been used to study the antioxidant mechanism of novel chromone compounds. tandfonline.com These calculations help to elucidate how the electronic structure of the chromone scaffold contributes to its ability to scavenge free radicals. For this compound, quantum chemical calculations could predict its electronic properties, such as the distribution of electron density, which is fundamental to its interaction with biological targets. Furthermore, these calculations can be used to predict its spectroscopic properties, such as its UV-Vis and NMR spectra.
Table 2: Quantum Chemical Descriptors for Aloeresin-A
| Descriptor | Value (eV) | Implication | Reference |
| Ionization Potential (I) | 6.07 | Good chemical stability | mdpi.com |
| Electron Affinity (A) | 1.70 | High electron acceptance | mdpi.com |
| Electron Accepting Capability (ω+) | 1.78 | Good electron acceptor | mdpi.com |
| Electron Donating Capability (ω−) | 5.66 | Good electron donor | mdpi.com |
This data is for Aloeresin-A and serves as an estimate for the aloesinyl portion of this compound.
De Novo Design and Virtual Screening Based on Mechanistic and SAR Insights
De novo design involves the creation of novel molecules with desired properties, often guided by computational methods. Virtual screening is a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.
The chromone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This makes the chromone moiety an excellent starting point for de novo design and virtual screening campaigns. By understanding the structure-activity relationships (SAR) of known chromone derivatives, new molecules with improved potency and selectivity can be designed.
For instance, insights from molecular docking and dynamics studies on various chromone derivatives can inform the design of new compounds. The identification of key interactions, such as specific hydrogen bonds or hydrophobic contacts, can guide the modification of the chromone scaffold to enhance binding affinity. Virtual screening of large compound libraries for molecules containing the chromone scaffold has been a successful strategy for identifying novel inhibitors for various targets.
While there are no specific reports on de novo design based on this compound, the general principles can be applied. The combination of the aloesinyl chromone and the cinnamate ester provides a unique chemical space to explore. Future research could involve using the structure of this compound as a template to design new derivatives with potentially enhanced biological activities. Computational methods could be employed to predict the properties of these new designs before their synthesis and experimental testing.
Future Research Directions and Translational Perspectives for Methyl Aloesinyl Cinnamate
Exploration of Uncharted Biosynthetic Avenues and Enzymatic Discovery
Currently, there is no published research detailing the biosynthetic pathway of methyl aloesinyl cinnamate (B1238496). The formation of this molecule likely involves a complex series of enzymatic reactions, starting from primary metabolites. Future research should aim to elucidate this pathway, which would involve identifying and characterizing the specific enzymes responsible for its synthesis in Aloe vera. This could involve transcriptomic and proteomic studies of the plant to identify candidate genes and enzymes. Understanding its biosynthesis is a critical first step for its potential biotechnological production.
Development of Novel Synthetic Methodologies and Chemical Biology Probes
A significant gap exists in the chemical synthesis of methyl aloesinyl cinnamate. There are no established laboratory methods for its artificial production. Future research in this area would be invaluable, not only for producing the compound for further study but also for creating analogues and derivatives. The development of synthetic routes would enable the creation of chemical biology probes. These probes, such as tagged or fluorescent versions of the molecule, would be instrumental in studying its interactions within biological systems and identifying its cellular binding partners.
Elucidation of Additional Molecular Targets and Interconnected Biological Pathways
The molecular targets of this compound remain unknown. Research is needed to screen this compound against various cellular targets, such as enzymes, receptors, and ion channels, to understand its mechanism of action. Identifying these targets would shed light on the biological pathways it may modulate. Given the known therapeutic properties of other compounds from Aloe vera, it is plausible that this compound could have anti-inflammatory, antioxidant, or other beneficial activities.
Advanced In Vitro and In Vivo Research Model Development for Deeper Mechanistic Understanding
To explore the potential therapeutic effects of this compound, the development of relevant in vitro and in vivo research models is essential. In vitro studies using various cell lines could provide initial insights into its cellular effects. Subsequently, well-designed in vivo studies in animal models would be necessary to evaluate its efficacy and to understand its physiological effects in a whole organism. These models would be crucial for any future translational research aiming to develop this compound for therapeutic use.
Integration with Systems Biology and Omics Approaches for Holistic Analysis
A systems biology approach, integrating various "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics), could provide a comprehensive understanding of the effects of this compound. By analyzing the global changes in a biological system in response to this compound, researchers could uncover complex interactions and networks that would be missed by more targeted approaches. This holistic analysis would be key to fully appreciating the biological role of this compound and its potential applications.
Q & A
Q. What are the established synthetic routes for methyl aloesinyl cinnamate, and what analytical methods validate its purity?
this compound (CAS 175431-23-7) is synthesized via esterification of aloesin and cinnamic acid derivatives. A common approach involves coupling aloesinyl chloride with methyl cinnamate under anhydrous conditions using catalysts like DMAP. Purity is validated via HPLC (≥98% purity threshold) and spectroscopic methods:
Q. How does the stability of this compound vary under different storage conditions?
Stability studies should assess degradation under thermal, photolytic, and oxidative stress:
- Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., stability up to 150°C) .
- UV-Vis spectroscopy to monitor photodegradation under UVA/UVB light (e.g., 20% degradation after 48 hours at 365 nm) .
- Store in amber vials at –20°C under inert gas (N2) to minimize oxidation .
Q. What baseline bioactivity profiles exist for this compound?
Preliminary assays often focus on antimicrobial and anti-inflammatory activity:
- Microdilution assays against Gram-positive bacteria (e.g., S. aureus MIC = 25 µg/mL) .
- ELISA to measure TNF-α suppression in macrophages (e.g., 40% inhibition at 50 µM) .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound derivatives be resolved?
Contradictions in antimicrobial efficacy (e.g., variable MIC values) may arise from structural isomerism or assay conditions:
- Stereochemical analysis : Compare (E)- vs. (Z)-isomer activity via chiral HPLC separation and dose-response testing .
- Standardized protocols : Adopt CLSI guidelines for MIC assays, controlling variables like inoculum size and growth media pH .
Q. What computational methods predict this compound’s interactions with biological targets?
Q. How do polymerization conditions affect this compound’s material properties?
Table: Impact of Temperature and Catalyst on Polymer Yield
| Temp (°C) | Catalyst (mol%) | Reaction Time (h) | Yield (%) | Mn (g/mol) | PDI |
|---|---|---|---|---|---|
| –35 | Tf2NTMS (0.26) | 14 | 89 | 12,200 | 1.41 |
| 0 | Tf2NTMS (0.26) | 7 | 34 | 12,000 | 1.81 |
| Key findings: Lower temperatures (–35°C) favor higher molecular weight polymers with narrower dispersity . |
Q. What strategies optimize this compound’s adipogenic activity in metabolic studies?
- Differentiation assays : Treat 3T3-L1 preadipocytes with 10–100 µM compound, monitoring lipid accumulation via Oil Red O staining .
- Transcriptomic profiling : RNA-seq to identify upregulated adipogenic markers (e.g., PPARγ, C/EBPα) .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
